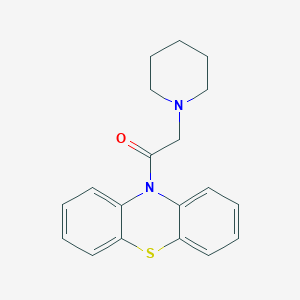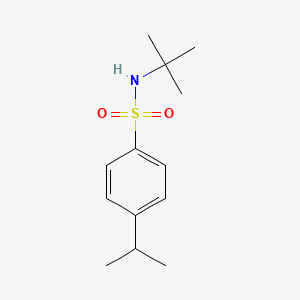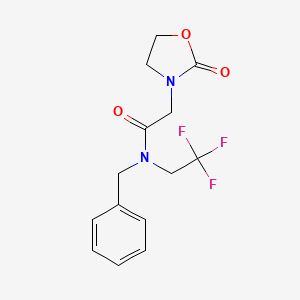![molecular formula C14H19N5O B5636381 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5636381.png)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals that have been explored for their potential in various fields, including medicinal chemistry. Its structure suggests a potential for diverse chemical reactions and properties that can be leveraged for different applications.
Synthesis Analysis
The synthesis of morpholinomethyl derivatives, including the compound , often involves multi-step chemical processes that may include condensation reactions, nucleophilic substitution, and the use of intermediate compounds to achieve the desired final product. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives highlights a rapid and green synthetic method, indicating the compound's significance as an intermediate in producing inhibitors with specific biological activities (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity and chemical properties. Detailed structural analysis, including NMR and MS, confirms the specific arrangements of atoms and functional groups that define their reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of the compound involves its interaction with various reagents and conditions, leading to a variety of reactions such as nucleophilic substitution and condensation. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are critical for the practical application of any chemical compound. These properties can significantly affect the compound's usability in various environments and for different purposes.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and susceptibility to degradation, are fundamental for understanding how the compound can be used and stored. This also includes its behavior under different chemical reactions, which is essential for synthesizing derivatives or related compounds.
- Synthesis and evaluation of its derivatives for anti-inflammatory and antimicrobial activities, as well as its role as an intermediate in producing inhibitors with biological relevance (Jakubkienė et al., 2003), (Lei et al., 2017).
- Exploration of its structural characteristics and potential as a key intermediate in medicinal chemistry applications (Verheijen et al., 2009), (Verhoest et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into “4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine” and similar compounds could involve further exploration of their pharmacological effects. For example, pyrazole-bearing compounds have shown promise in antileishmanial and antimalarial activities , suggesting potential applications in the treatment of these diseases.
properties
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-8-11(2)19(17-10)14-9-13(15-12(3)16-14)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWWKMBPYIGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5636298.png)

![4-{benzyl[2-(dimethylamino)ethyl]amino}-2-(dimethylamino)nicotinonitrile](/img/structure/B5636310.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5636330.png)


![[(3aS*,9bS*)-2-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5636352.png)
![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[2-(trifluoromethyl)benzyl]acetamide hydrochloride](/img/structure/B5636359.png)

![(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5636370.png)
![4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5636375.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)
![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5636397.png)